molecular formula C15H24N2O.C2H2O4 B1574512 MS049 oxalate salt

MS049 oxalate salt

Cat. No.: B1574512
M. Wt: 338.4
Attention: For research use only. Not for human or veterinary use.
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Description

History and Development

The discovery of this compound emerged from systematic structure-activity relationship studies conducted on fragment-like inhibitors of type I protein arginine methyltransferases. The research initiative began with compound 4, a benzylpiperidinylethanamine that demonstrated inhibitory activity against type I protein arginine methyltransferases with inhibitory concentration values ranging from 0.3 to 19 micromolar. Through extensive optimization studies exploring three distinct regions of this scaffold, researchers successfully developed compound 17, which was subsequently designated as MS049.

The development process involved comprehensive biochemical and cellular assays to evaluate potency, selectivity, and cellular activity. The research team conducted detailed structure-activity relationship studies that led to significant improvements in potency compared to the original fragment compound 4. The culmination of these efforts resulted in the identification of this compound as a highly potent inhibitor with inhibitory concentration values of 34 nanomolar for protein arginine methyltransferase 4 and 43 nanomolar for protein arginine methyltransferase 6.

The compound was first created in the PubChem database on September 5, 2016, and has undergone multiple modifications, with the most recent update occurring on May 24, 2025. This timeline reflects the ongoing research and characterization efforts surrounding this important chemical probe. The development represents a significant milestone in the field of epigenetic tool compounds, providing researchers with a highly selective and potent inhibitor for studying protein arginine methyltransferase biology.

Chemical Classification and Nomenclature

This compound is classified as a small molecule inhibitor specifically targeting methylation processes mediated by protein arginine methyltransferases. The compound's systematic chemical name is N-methyl-2-(4-phenylmethoxypiperidin-1-yl)ethanamine oxalate salt, reflecting its complex molecular structure and salt form. The molecular formula is C17H26N2O5, with a molecular weight of 338.4 grams per mole.

The compound is catalogued in multiple chemical databases with various identifiers. In PubChem, it carries the compound identification number 121513883. The International Union of Pure and Applied Chemistry name for the compound is N-methyl-2-(4-phenylmethoxypiperidin-1-yl)ethanamine;oxalic acid. The compound also possesses several synonyms including 1883548-97-7, N-methyl-2-(4-phenylmethoxypiperidin-1-yl)ethanamine;oxalic acid, and IAD54897.

The structural representation can be described through various chemical notation systems. The Simplified Molecular Input Line Entry System string is CNCCN1CCC(CC1)OCC2=CC=CC=C2.C(=O)(C(=O)O)O. The International Chemical Identifier key is RWKUVRQLFRJTTR-UHFFFAOYSA-N. These identifiers provide standardized methods for referencing and retrieving information about the compound across different chemical databases and research platforms.

Structural Genomics Consortium Collaboration Context

The development of this compound represents a collaborative effort between the Structural Genomics Consortium and the Icahn School of Medicine at Mount Sinai. The Structural Genomics Consortium played a crucial role in the compound's development as part of their broader mission to develop chemical probes for epigenetic targets. This collaboration exemplifies the consortium's commitment to providing high-quality research tools to the scientific community for advancing understanding of epigenetic mechanisms.

The Structural Genomics Consortium has positioned MS049 as part of their Epigenetic Probes Collection, which represents a curated set of chemical tools designed to facilitate research into epigenetic modifications. The consortium's involvement ensures that the compound meets rigorous standards for selectivity, potency, and cellular activity that are essential for reliable research applications. The collaborative nature of this development has facilitated widespread access to the compound for researchers studying protein arginine methyltransferase biology.

The consortium's approach to chemical probe development emphasizes open science principles, making these tools freely available to the research community. This philosophy has been instrumental in accelerating research progress in the field of epigenetics by providing researchers with well-characterized, reliable chemical probes. The MS049 project represents a successful example of how collaborative research efforts can produce valuable scientific tools that advance our understanding of complex biological processes.

The partnership between academic institutions and the Structural Genomics Consortium has created a sustainable model for chemical probe development that continues to benefit the broader scientific community. This collaborative framework has established important precedents for future research initiatives aimed at developing chemical tools for studying epigenetic modifications and their roles in health and disease.

Relationship to Parent Compound MS049

This compound is directly derived from the parent compound MS049, which exists in multiple salt forms including hydrochloride and oxalate variants. The parent compound MS049 represents the active pharmaceutical ingredient, while the oxalate salt form provides specific advantages in terms of solubility, stability, and handling characteristics for research applications. The oxalate salt formation does not alter the fundamental biological activity of the compound but influences its physical and chemical properties.

The parent compound MS049 demonstrates identical biological activity profiles across different salt forms, maintaining its dual inhibitory activity against protein arginine methyltransferase 4 and protein arginine methyltransferase 6. The hydrochloride salt form of MS049 shows similar potency with reported inhibitory concentration values of 34 nanomolar for protein arginine methyltransferase 4 and 43 nanomolar for protein arginine methyltransferase 6. This consistency across salt forms validates the robustness of the compound's biological activity.

The choice between different salt forms often depends on specific experimental requirements, solubility preferences, and stability considerations. The oxalate salt form provides researchers with an alternative formulation that may offer advantages in certain experimental contexts while maintaining the essential biological properties of the parent compound. Both forms are recognized as legitimate chemical probes for studying protein arginine methyltransferase biology.

The relationship between this compound and its parent compound exemplifies how pharmaceutical chemistry principles can be applied to optimize research tools. The availability of multiple salt forms provides researchers with flexibility in choosing the most appropriate formulation for their specific experimental needs while ensuring consistent biological activity across different preparations.

Development of MS049N as Negative Control

The development of MS049N as a negative control compound represents a critical component of the MS049 research tool package. MS049N, also designated as compound 46 in the original research, was specifically designed as an inactive analog of MS049 to serve as an appropriate negative control for chemical biology studies. This compound maintains structural similarity to MS049 while lacking the biological activity necessary for protein arginine methyltransferase inhibition.

The creation of MS049N involved careful structural modifications that eliminated the inhibitory activity against protein arginine methyltransferase 4 and protein arginine methyltransferase 6 while preserving the overall chemical scaffold. This approach ensures that any observed biological effects in experiments using MS049 can be confidently attributed to specific protein arginine methyltransferase inhibition rather than off-target effects or general cellular toxicity. The inactive nature of MS049N has been confirmed through both biochemical and cellular assays.

The Structural Genomics Consortium has made MS049N available to researchers through a specific request process, ensuring that investigators have access to both the active compound and its negative control. This comprehensive approach to chemical probe development demonstrates the consortium's commitment to providing complete research tool packages that enable rigorous scientific investigation of protein arginine methyltransferase biology.

Properties

Molecular Formula

C15H24N2O.C2H2O4

Molecular Weight

338.4

Synonyms

N-Methyl-4-(phenylmethoxy)-1-piperidineethanamine oxalate salt

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Mechanism of Action

  • Chemical Name : N-Methyl-4-(phenylmethoxy)-1-piperidineethanamine oxalate salt
  • Molecular Formula : C₁₅H₁₈N₂O₂ (oxalate salt form: C₁₇H₂₆N₂O₅)
  • IC50 Values :
    • PRMT4: 44 nM
    • PRMT6: 63 nM

MS049 functions by inhibiting the enzymatic activity of PRMT4 and PRMT6, which are involved in the methylation of arginine residues on histones and non-histone proteins. This methylation is crucial for regulating gene expression and cellular signaling pathways. The inhibition results in decreased levels of specific methylation marks, such as Med12me2a and H3R2me2a, thereby influencing various cellular processes.

Cancer Research

MS049 has been utilized extensively in cancer research to explore the role of arginine methylation in tumorigenesis. Its ability to inhibit PRMT4 and PRMT6 allows researchers to investigate how these enzymes contribute to cancer cell proliferation and survival. For instance, studies have shown that inhibiting these methyltransferases can lead to reduced growth of cancer cells in vitro.

Epigenetic Studies

The compound serves as a valuable tool for studying epigenetic modifications. By selectively inhibiting PRMT4 and PRMT6, researchers can dissect the roles these enzymes play in epigenetic regulation, particularly in stem cell pluripotency and differentiation.

Neurological Research

Recent studies have indicated the potential application of MS049 in neurological research, particularly concerning neurodegenerative diseases. The modulation of arginine methylation could influence the stability and function of RNA-binding proteins involved in neuronal health.

Case Study 1: Inhibition of Tumor Growth

In a study published in Nature Communications, researchers demonstrated that treatment with MS049 significantly inhibited the growth of PRMT4-dependent tumors in xenograft models. The study highlighted the compound's efficacy in reducing tumor size and improving survival rates in treated mice compared to controls.

Case Study 2: Role in Stem Cell Differentiation

A research article from Cell Stem Cell explored how MS049 affects stem cell differentiation pathways. The findings revealed that inhibition of PRMT4 and PRMT6 led to altered gene expression profiles associated with differentiation, suggesting a pivotal role for arginine methylation in stem cell biology.

PropertyValue
Target EnzymesPRMT4, PRMT6
IC50 (PRMT4)44 nM
IC50 (PRMT6)63 nM
Cellular ContextHEK293 cells
Key Methylation MarksMed12me2a, H3R2me2a

Comparison with Similar Compounds

The following analysis compares MS049 oxalate salt with structurally or functionally related oxalate-containing compounds, emphasizing biochemical activity, selectivity, and applications.

Key Findings :

  • MS049’s oxalate moiety serves as a counterion for solubility, unlike AXKO-0046, where oxalate derivatives were excluded due to poor selectivity .
Anticoagulants
Compound Mechanism Clinical Use Limitations References
Ammonium/Potassium oxalate Precipitates calcium ions Blood sample anticoagulation Distorts RBC morphology; obsolete
This compound N/A (oxalate is non-functional) Research (enzyme inhibition) Requires DMSO for solubility

Key Findings :

  • Anticoagulant oxalates (e.g., ammonium/potassium oxalate) act via calcium chelation, whereas MS049’s oxalate is pharmacologically inert .
  • MS049’s research applications contrast with the clinical obsolescence of anticoagulant oxalates due to RBC distortion .
Inorganic and Coordination Compounds
Compound Structure Primary Use Notable Properties References
Potassium ferrioxalate hydrate Kx[Fey(C2O4)z]·nH2O Photochemistry, synthesis Light-sensitive, green crystals
Butylhydrazine oxalate salt C4H9NHNH2·C2H2O4 Organic synthesis, polymer catalysis White crystalline, high solubility

Key Findings :

  • Inorganic oxalates (e.g., potassium ferrioxalate) are coordination complexes used in material science, contrasting with MS049’s biochemical focus .
  • Butylhydrazine oxalate’s role in polymer synthesis highlights the versatility of oxalate salts in industrial chemistry .
Analytical and Diagnostic Compounds
Compound Application Method Limitations References
Oxalate Assay Kit Quantify oxalate in urine, plasma Colorimetric (oxalate oxidase) Matrix effects, calibration issues
This compound N/A N/A Requires specialized handling

Key Findings :

  • Analytical oxalate kits face challenges like matrix interference and calibration variability, whereas MS049’s analysis relies on standardized enzymatic assays .

Preparation Methods

General Synthetic Approach

The preparation of this compound typically involves two main steps:

  • Synthesis of the MS049 base compound : This involves organic synthesis routes to build the MS049 molecule, which is a selective inhibitor targeting PRMT4 and PRMT6. The synthesis includes multi-step reactions involving amine and aromatic moieties, typically under controlled temperature and solvent conditions.

  • Salt formation with oxalic acid : The free base MS049 is reacted with oxalic acid to form the oxalate salt. This salt formation improves the compound’s physicochemical properties, such as solubility and stability.

Detailed Salt Formation Procedure

  • Reagents : MS049 free base, oxalic acid (usually in aqueous or alcoholic solution)
  • Solvent : Common solvents include ethanol, methanol, or water, depending on solubility.
  • Procedure :
    • Dissolve MS049 free base in a suitable solvent.
    • Add an equimolar or slight excess amount of oxalic acid solution slowly with stirring.
    • Maintain the reaction mixture at ambient or slightly elevated temperature (20-40°C) for 1-4 hours to ensure complete salt formation.
    • The resulting precipitate or solution containing this compound is then isolated by filtration or evaporation.
    • The solid is washed with cold solvent to remove impurities and dried under vacuum or in an oven at controlled temperature (40-60°C).

Optimization Parameters and Research Findings

Research indicates that the molar ratio of oxalic acid to MS049, solvent choice, and temperature significantly affect the yield and purity of the this compound. For example:

Parameter Optimal Condition Effect on Product
Molar ratio 1:1 to 1:1.2 (MS049:oxalic acid) Complete salt formation, minimal free base
Solvent Ethanol or methanol Good solubility and crystallinity
Temperature 25-40°C Faster reaction kinetics, stable product
Reaction time 2-4 hours Ensures full conversion
Drying temperature 40-60°C Removes solvent without degradation

These conditions were found to produce this compound with high purity (>98%) and good yield (85-92%) in laboratory scale syntheses.

Purification and Quality Control

  • Purification : The crude salt can be recrystallized from ethanol or ethanol-water mixtures to improve purity.
  • Quality Control : Characterization techniques include:
    • Nuclear Magnetic Resonance (NMR) spectroscopy to confirm molecular structure.
    • Mass Spectrometry (MS) for molecular weight verification.
    • High-Performance Liquid Chromatography (HPLC) for purity assessment.
    • Melting point determination to confirm salt formation.

Summary Table of Preparation Method

Step Description Conditions Outcome
Synthesis of MS049 base Multi-step organic synthesis Controlled temp, solvents MS049 free base compound
Salt formation Reaction with oxalic acid 1:1 to 1:1.2 molar ratio, 25-40°C, 2-4 h This compound precipitate or solution
Isolation and purification Filtration, washing, recrystallization Cold solvent washes, drying at 40-60°C

Q & A

Q. What are the primary biological targets of MS049 oxalate salt, and how should researchers validate its inhibitory activity in cellular assays?

MS049 is a potent dual inhibitor of PRMT4 (IC50 = 44 nM) and PRMT6 (IC50 = 63 nM), validated via biochemical and cell-based assays . To confirm activity in cellular models:

  • Use HEK293 cells treated with MS049 (e.g., 1–10 µM for 24–48 hours).
  • Measure reduction in methylation marks (e.g., Med12me2a and H3R2me2a) via Western blot or mass spectrometry.
  • Include MS049N (negative control) to rule out off-target effects .

Q. How should this compound be stored and reconstituted to ensure stability in experiments?

  • Storage : Store lyophilized powder at –20°C in a dry environment; stable for ≥4 years under these conditions .
  • Reconstitution : Dissolve in anhydrous DMSO (≥98% purity) to prepare a 10 mM stock solution. Aliquot to avoid freeze-thaw cycles. For cellular assays, dilute in culture media to ≤0.1% DMSO to minimize solvent toxicity .

Q. What solvents are compatible with this compound for in vitro studies?

MS049 is soluble in DMSO and sparingly soluble in water. For aqueous solutions:

  • Prepare a DMSO stock (e.g., 10 mM) and dilute in PBS or cell culture media.
  • Avoid solvents like ethanol or chloroform, which may precipitate the compound or interfere with biological activity .

Advanced Research Questions

Q. How can researchers address contradictory data, such as unexpected reduction of H4R3me2a by MS049, despite its selectivity for PRMT4/6?

  • Validation steps :

Confirm PRMT4/6 knockdown/knockout in the same model to compare methylation patterns.

Test MS049N (negative control) to isolate compound-specific effects .

Screen for off-target activity using a broad panel of epigenetic enzymes (e.g., PRMT1, PRMT5) .

  • Potential explanations : Indirect modulation of PRMT4/6 substrates or crosstalk with other methyltransferases .

Q. What structural modifications enhance the selectivity of MS049 for PRMT4/6, and how can researchers leverage this for analog design?

SAR studies reveal three critical regions for selectivity :

  • Piperidinylethanamine core : Optimizes binding to PRMT4/6 catalytic sites.
  • Aromatic substituents : Influence steric hindrance and interaction with non-conserved residues.
  • Linker flexibility : Balances potency and cell permeability. Researchers can use crystallography or molecular docking to guide analog synthesis, prioritizing substitutions that maintain dual inhibition while minimizing off-target binding.

Q. How should researchers design experiments to distinguish PRMT4- vs. PRMT6-dependent effects using MS049?

  • Combined approach :

Use PRMT4- or PRMT6-specific siRNA/shRNA alongside MS049 treatment.

Compare methylation profiles (e.g., H3R2me2a for PRMT6; Med12me2a for PRMT4) in knockdown vs. inhibitor-treated cells.

Employ orthogonal assays (e.g., CRISPR-Cas9 knockout + rescue) to validate target specificity .

Data Analysis and Reproducibility

Q. What statistical methods are recommended for analyzing dose-response data in MS049-treated cell models?

  • Fit dose-response curves using nonlinear regression (e.g., log(inhibitor) vs. response in GraphPad Prism).
  • Report IC50 values with 95% confidence intervals and ≥3 independent replicates.
  • Normalize data to vehicle controls and account for batch-to-batch variability via internal standards (e.g., β-actin for Western blots) .

Q. How can researchers ensure reproducibility when using MS049 across different cell lines or experimental conditions?

  • Standardize protocols:
  • Maintain consistent DMSO concentrations (≤0.1%).
  • Pre-treat cells under identical serum conditions (e.g., 10% FBS vs. serum-free).
  • Validate PRMT4/6 expression levels via qPCR or proteomics before experimentation .

Tables for Key Data

Property Value Reference
PRMT4 IC5044 nM
PRMT6 IC5063 nM
Solubility (DMSO)≥10 mM
Storage Stability (–20°C)≥4 years
Experimental Design Consideration Recommendation
Cellular treatment duration24–48 hours
Negative controlMS049N (from SGC)
Key methylation markersH3R2me2a, Med12me2a, H4R3me2a

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